molecular formula C8H9FN2O B8668417 2-[(3-Fluorophenyl)amino]acetamide

2-[(3-Fluorophenyl)amino]acetamide

Cat. No.: B8668417
M. Wt: 168.17 g/mol
InChI Key: ORADIRFWOARQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorophenyl)amino]acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position, linked to an acetamide backbone. Its structure enables interactions with biological targets such as kinases and receptors, as exemplified by its incorporation into Barasertib (AZD1152-HQPA), an Aurora B kinase inhibitor used in oncology research .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-(3-fluoroanilino)acetamide

InChI

InChI=1S/C8H9FN2O/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

ORADIRFWOARQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table compares 2-[(3-Fluorophenyl)amino]acetamide with key analogs, highlighting structural variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes References
This compound (parent compound) C₈H₇FN₂O 182.16 Basic acetamide backbone with 3-fluorophenylamino group Intermediate for kinase inhibitors (e.g., Barasertib)
N-(3-Fluorophenyl)-2-(methylamino)acetamide (ZK031) C₉H₁₁FN₂O 182.20 Methylamino substitution on acetamide Not thoroughly characterized; potential precursor for bioactive derivatives
N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide (ZK034) C₁₂H₁₆FN₃O 237.28 Piperazine ring substitution Enhanced solubility and potential CNS activity due to basic nitrogen
Barasertib (AZD1152-HQPA) C₂₆H₂₈F₄N₈O₄ 584.55 Quinazoline-pyrazole-acetamide hybrid with 3-fluorophenyl group Aurora B kinase inhibitor; antitumor activity in clinical trials
N-(3-Fluorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)... C₁₆H₁₁FN₂O₂S₃ 386.47 Thiazolidinone-thiophene hybrid with sulfonyl and fluorophenyl groups Anticancer potential via thiazolidinone-mediated apoptosis induction
2-[(4-Fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide C₁₆H₁₇FN₂O₂ 288.32 Dual substitution: 4-fluoro-2-methylphenyl and 3-methoxyphenyl Unreported bioactivity; structural diversity for SAR studies

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